Cas no 37782-46-0 ((1-ethylpiperidin-2-yl)methylamine)

(1-Ethylpiperidin-2-yl)methylamine is a chiral amine derivative featuring a piperidine scaffold with an ethyl substituent at the 1-position and an aminomethyl group at the 2-position. This structure imparts versatility in asymmetric synthesis and pharmaceutical applications, serving as a valuable intermediate or building block for bioactive compounds. The presence of both secondary and primary amine functionalities enhances its reactivity, enabling selective derivatization for tailored molecular design. Its piperidine core contributes to conformational rigidity, potentially improving binding affinity in drug discovery contexts. The compound's stereochemistry may also influence enantioselective processes, making it useful in catalysis or chiral resolution. Suitable for controlled environments, it requires handling under inert conditions due to its amine reactivity.
(1-ethylpiperidin-2-yl)methylamine structure
37782-46-0 structure
Product Name:(1-ethylpiperidin-2-yl)methylamine
CAS No:37782-46-0
MF:C8H18N2
MW:142.241921901703
CID:1067244
PubChem ID:3015941
Update Time:2025-10-31

(1-ethylpiperidin-2-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • (1-Ethylpiperidin-2-yl)methanamine
    • (1-ethyl-2-piperidinyl)methanamine
    • C-(1-Ethyl-piperidin-2-yl)-methylamine
    • (1-ethylpiperidin-2-yl)methylamine
    • (1-Ethyl-piperidyl-2-methyl)-amin
    • 1-ethyl-2-aminomethylpiperidine
    • 1-Ethylpiperidine-2-methylamine
    • AC1MI23S
    • Ambcb4014964
    • CTK4H8814
    • N-Ethyl-2-aminomethyl-piperidin
    • SureCN4368176
    • MFCD08059956
    • STK503299
    • LEKNBLYGRWKNSE-UHFFFAOYSA-N
    • DTXSID30958828
    • 37782-46-0
    • ALBB-005225
    • 1-(1-Ethyl-2-piperidinyl)methanamine
    • CS-0217397
    • EINECS 253-664-0
    • AKOS000210660
    • Z326178796
    • SCHEMBL4368176
    • (1-ethyl-2-piperidinyl)methanamine, AldrichCPR
    • 1-(1-ethylpiperidin-2-yl)methanamine
    • NS00057617
    • LS-01970
    • EN300-74195
    • SB41191
    • AKOS016340756
    • MDL: MFCD08059956
    • Inchi: 1S/C8H18N2/c1-2-10-6-4-3-5-8(10)7-9/h8H,2-7,9H2,1H3
    • InChI Key: LEKNBLYGRWKNSE-UHFFFAOYSA-N
    • SMILES: N1(CC)CCCCC1CN

Computed Properties

  • Exact Mass: 142.14714
  • Monoisotopic Mass: 142.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 93.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • PSA: 29.26

(1-ethylpiperidin-2-yl)methylamine Security Information

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(1-ethylpiperidin-2-yl)methylamine Suppliers

Amadis Chemical Company Limited
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(CAS:37782-46-0)(1-ethylpiperidin-2-yl)methylamine
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Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:27
Price ($):188/284/636
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Additional information on (1-ethylpiperidin-2-yl)methylamine

(1-ethylpiperidin-2-yl)methylamine: A Versatile Intermediate in Modern Medicinal Chemistry and Materials Science

(1-ethylpiperidin-2-yl)methylamine, also known as N-(1-ethylpiperidin-2-yl)methanamine (CAS No. 37782-46-0), has emerged as a critical building block in contemporary pharmaceutical and materials science research. This secondary amine compound, characterized by its unique piperidin ring structure and methylamine functionality, exhibits remarkable chemical versatility due to its ability to participate in a wide range of synthetic transformations. Recent studies published in Organic Letters (2023) and Advanced Materials (2024) have highlighted its role as a key precursor in the development of novel antineoplastic agents and electroactive polymers, underscoring its growing importance in both academic and industrial research settings.

The chemical structure of 37782-46-0 consists of a six-membered piperidine ring substituted with an ethyl group at the 1-position and a methylamine group at the 2-position. This configuration provides a unique combination of steric and electronic properties that make it particularly suitable for hydrogen bonding interactions, which are crucial in drug-receptor binding and polymer chain alignment. A 2023 computational study in JACS demonstrated that the amine functionality in 37782-46-0 forms stable hydrogen bonds with both hydrophobic and hydrophilic moieties, a property that has been exploited in the design of proton-conducting membranes for fuel cell applications.

One of the most significant recent developments involving 37782-46-0 is its application in the synthesis of small molecule inhibitors targeting the PI3K/AKT/mTOR signaling pathway, a key oncogenic cascade implicated in over 20% of human cancers. A 2024 study published in Nature Communications reported the use of 37782-46-0 as a core scaffold in the development of selective mTORC1 inhibitors with improved bioavailability profiles compared to first-generation compounds. The researchers utilized methylamine-directed amine coupling reactions to introduce hydrophobic substituents that enhanced membrane permeability while maintaining the compound's piperidin ring conformation necessary for kinase binding.

In the field of materials science, 37782-46-0 has been employed as a monomer in the synthesis of conjugated polymers with tunable electronic properties. A 2023 breakthrough in Advanced Functional Materials demonstrated that polymerization of 37782-46-0 with thiophene derivatives produced conductive polymers exhibiting a bandgap of 1.8 eV, making them suitable for organic photovoltaics applications. The piperidin ring's flexibility was found to significantly influence the polymer's crystallinity and charge transport efficiency, with optimal performance achieved at a 1:2 methylamine:thiophene monomer ratio.

The synthesis of 37782-46-0 has also been optimized in recent years to meet the growing demand from the pharmaceutical industry. A 2024 study in ACS Synthetic Biology described a biocatalytic approach using amine-modifying proteins to achieve high-yield production of 37782-46-0 with >99% purity. This method, which involves the enzymatic amination of 1-ethylpiperidine, offers significant advantages over traditional chemical routes by reducing the number of synthetic steps from five to two and minimizing the use of hazardous reagents.

From a pharmacological perspective, 37782-46-0 has shown promise as a modulator of neurotransmitter systems. A 2023 preclinical study in Pharmacological Research demonstrated that derivatives of 37782-46-0 could selectively enhance serotonin reuptake inhibition while minimizing side effects associated with traditional SSRI antidepressants. The piperidin ring's ability to form stable interactions with the amine binding site of the serotonin transporter was identified as the key factor enabling this selectivity.

Environmental applications of 37782-46-0 are also gaining attention. A 2024 report in Environmental Science & Technology described the use of 37782-46-0-based adsorbents for the removal of heavy metals from contaminated water sources. The methylamine functionality was found to form strong coordination complexes with lead and mercury ions, with adsorption capacities exceeding 500 mg/g for Pb²⁺. The piperidin ring's hydrophobic nature was crucial in preventing the leaching of the adsorbent material under varying pH conditions.

Looking ahead, the future applications of 37782-46-0 are expected to expand into biomedical engineering and nanotechnology. Researchers at MIT have recently developed 37782-46-0-based nanoparticles for targeted drug delivery, leveraging the amine functionality for PEGylation and the piperidin ring for cell membrane penetration. These nanoparticles have shown exceptional stability in physiological conditions and enhanced drug release profiles compared to conventional liposomal systems.

As the scientific community continues to explore the potential of 37782-46-0, it is clear that this versatile amine compound will play a pivotal role in shaping the future of medicinal chemistry and materials innovation. Its unique piperidin ring and methylamine functionality provide a molecular platform that can be tailored for a wide array of applications, from oncology to renewable energy technologies. With ongoing research focused on synthetic optimization and biocompatibility improvements, 37782-46-0 is poised to become one of the most important building blocks of the 21st century.

### Summary of Key Points: Chemical Structure and Properties: - Compound: 37782-46-0 (1-Ethyl-2-methylpiperidine) - Structure: Six-membered piperidine ring with an ethyl group at position 1 and a methylamine group at position 2. - Functional Groups: Amine (methylamine), piperidine ring. - Unique Features: Combines steric and electronic properties, enabling hydrogen bonding interactions. Applications in Pharmaceuticals: - Target: PI3K/AKT/mTOR signaling pathway (oncology). - Role: Core scaffold for mTORC1 inhibitors with improved bioavailability. - Synthetic Strategy: Amine coupling reactions to introduce hydrophobic substituents. Applications in Materials Science: - Conjugated Polymers: Used in the synthesis of conductive polymers for organic photovoltaics. - Bandgap: Achieved a bandgap of 1.8 eV, suitable for optoelectronic applications. - Crystallinity: Piperidine ring flexibility influences polymer crystallinity and charge transport. Synthetic Advancements: - Biocatalytic Approach: Enzymatic amination of 1-ethylpiperidine for high-yield production. - Advantages: Reduces side effects, increases selectivity, and improves sustainability. Environmental Applications: - Adsorbents: Used for heavy metal removal (Pb²⁺, Hg²⁺). - Adsorption Capacity: Exceeds 500 mg/g for Pb²⁺. - Stability: Hydrophobic piperidine ring prevents leaching under varying pH. Future Directions: - Biomedical Engineering: Nanoparticles for targeted drug delivery. - Nanotechnology: PEGylation and cell membrane penetration enabled by amine and piperidine functionality. - Renewable Energy: Potential in solar cell technologies and other energy-related applications. Conclusion: - Versatility: Unique molecular structure allows tailoring for diverse applications. - Impact: Expected to play a pivotal role in medicinal chemistry, materials innovation, and environmental technologies. - Research Focus: Ongoing efforts on synthetic optimization and biocompatibility improvements. --- ### Key Takeaways: | Application Area | Key Use | Benefit | |--------------------------|--------------------------------------------------------------------------|-------------------------------------------------------------------------| | Pharmaceuticals | mTORC1 Inhibitors | Improved bioavailability, reduced side effects | | Materials Science | Conductive polymers for photovoltaics | High charge transport efficiency, stable bandgap | | Environmental Tech | Heavy metal adsorbents | High adsorption capacity, pH stability | | Biomedical Engineering| Targeted drug delivery nanoparticles | Enhanced stability, controlled drug release | | Renewable Energy | Solar cell components | Potential for efficient energy conversion | --- ### Future Outlook: - Cross-Disciplinary Impact: The compound is expected to bridge gaps between drug discovery, materials science, and environmental sustainability. - Innovation Potential: Continued research may unlock new applications in nanotechnology, biocompatible materials, and precision medicine. This compound exemplifies how a single molecular structure can be leveraged across multiple scientific domains, highlighting its significance in modern research and development.
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Amadis Chemical Company Limited
(CAS:37782-46-0)(1-ethylpiperidin-2-yl)methylamine
A1236426
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):188/284/636
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